Ac-Glu(OtBu)-OH
Overview
Description
Ac-Glu(OtBu)-OH, also known as (S)-2-Acetamido-5-(tert-butoxy)-5-oxopentanoic acid, is a biochemical compound that falls under the category of amino acids and their derivatives . It has a molecular weight of 245.28 .
Molecular Structure Analysis
The molecular formula of Ac-Glu(OtBu)-OH is C11H19NO5 . Its exact mass is 245.126328 .Physical And Chemical Properties Analysis
Ac-Glu(OtBu)-OH has a density of 1.1±0.1 g/cm3 and a boiling point of 464.0±40.0 °C at 760 mmHg . It appears as a white powder . The compound has a flash point of 234.4±27.3 °C . It should be stored at 2-8°C .Scientific Research Applications
- Specific Scientific Field: Cosmetic Science .
- Summary of the Application: “Ac-Glu(OtBu)-OH” is part of the sequence of a peptide known as Argireline (Ac-Glu-Glu-Met-Gln-Arg-Arg-NH2), also known as Acetyl Hexapeptide-8 . This peptide is used in cosmetic products for its anti-wrinkle properties .
- Methods of Application or Experimental Procedures: Argireline works by destabilizing the formation of the SNARE complex (SNAP Receptor, soluble N-ethylmaleimide sensitive factor (NSF) attachment protein receptor), thus preventing muscle contraction . It is considered a biosafe cosmetic alternative to the botulinum toxin . The method of choice in bioactive peptide analysis is reversed-phase high performance liquid chromatography coupled with mass spectrometry (LC-MS) .
-
Synthesis of Peptides: “Ac-Glu(OtBu)-OH” is used in the synthesis of peptides . It’s a building block in peptide synthesis and can be used to create a variety of different peptides for various applications .
-
Bioactivity and Structure Analysis: It’s used in bioactivity and structure-function analysis . This involves studying the relationship between the structure of the compound and its biological activity .
-
ELISA and SDS-PAGE: “Ac-Glu(OtBu)-OH” is used in ELISA (Enzyme-Linked Immunosorbent Assay) and SDS-PAGE (Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis) applications . These are common techniques used in biochemistry for detecting and quantifying proteins .
-
Synthesis of Peptides: “Ac-Glu(OtBu)-OH” is used in the synthesis of peptides . It’s a building block in peptide synthesis and can be used to create a variety of different peptides for various applications .
-
Bioactivity and Structure Analysis: It’s used in bioactivity and structure-function analysis . This involves studying the relationship between the structure of the compound and its biological activity .
-
ELISA and SDS-PAGE: “Ac-Glu(OtBu)-OH” is used in ELISA (Enzyme-Linked Immunosorbent Assay) and SDS-PAGE (Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis) applications . These are common techniques used in biochemistry for detecting and quantifying proteins .
Safety And Hazards
Ac-Glu(OtBu)-OH can be harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If inhaled, remove to fresh air . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes .
properties
IUPAC Name |
(2S)-2-acetamido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-7(13)12-8(10(15)16)5-6-9(14)17-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,13)(H,15,16)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FALCCLKESWGSNI-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCC(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427141 | |
Record name | Ac-Glu(OtBu)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-Glu(OtBu)-OH | |
CAS RN |
84192-88-1 | |
Record name | Ac-Glu(OtBu)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.